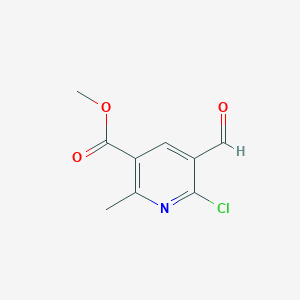![molecular formula C17H11Cl2FN2O3 B2878928 1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 341966-52-7](/img/structure/B2878928.png)
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C17H11Cl2FN2O3 and a molecular weight of 381.19 g/mol . This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to an imidazolidine-2,4,5-trione core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-fluorobenzylamine in the presence of a base, followed by cyclization with urea or a similar reagent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to facilitate the formation of the imidazolidine ring.
Análisis De Reacciones Químicas
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and chemical kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparación Con Compuestos Similares
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group, leading to different chemical and biological properties.
1-[(2,4-Dichlorophenyl)methyl]-3-[(4-bromophenyl)methyl]imidazolidine-2,4,5-trione:
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3/c18-12-4-3-11(14(19)7-12)9-22-16(24)15(23)21(17(22)25)8-10-1-5-13(20)6-2-10/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBNNAWHZHHRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [4-(2-methoxybenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2878847.png)

![[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride](/img/structure/B2878851.png)
![Ethyl 5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2878853.png)
![Imidazo[1,2-A]pyrazin-2-amine](/img/structure/B2878854.png)




![10-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2878863.png)

![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)
![3-(2,4-dimethoxyphenyl)-1-[(4-hydroxyoxan-4-yl)methyl]urea](/img/structure/B2878868.png)
